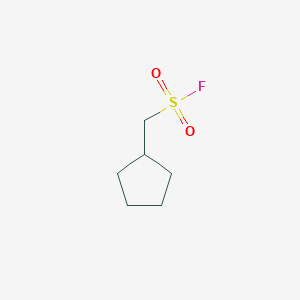amine](/img/structure/B13155601.png)
[(5-Bromopyrimidin-2-yl)methyl](ethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromopyrimidin-2-yl)methylamine is an organic compound that belongs to the class of bromopyrimidines. This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring, which is further substituted with a methyl and ethylamine group. It is commonly used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-2-yl)methylamine typically involves the bromination of pyrimidine followed by the introduction of the methyl and ethylamine groups. One common method involves the reaction of 5-bromopyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of (5-Bromopyrimidin-2-yl)methylamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance the reaction efficiency .
化学反応の分析
Types of Reactions
(5-Bromopyrimidin-2-yl)methylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira coupling, which are commonly used in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction reactions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce complex aromatic compounds .
科学的研究の応用
(5-Bromopyrimidin-2-yl)methylamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5-Bromopyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the target molecule .
類似化合物との比較
(5-Bromopyrimidin-2-yl)methylamine can be compared with other similar compounds such as:
5-Bromopyrimidine: A simpler compound with only a bromine atom attached to the pyrimidine ring.
2-Bromo-5-pyrimidinamine: Another brominated pyrimidine derivative with an amino group instead of the methyl and ethylamine groups.
(5-Bromopyridin-2-yl)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine: A more complex compound with additional functional groups.
The uniqueness of (5-Bromopyrimidin-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H10BrN3 |
|---|---|
分子量 |
216.08 g/mol |
IUPAC名 |
N-[(5-bromopyrimidin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H10BrN3/c1-2-9-5-7-10-3-6(8)4-11-7/h3-4,9H,2,5H2,1H3 |
InChIキー |
JDUSCUXVYWVNTO-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=NC=C(C=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
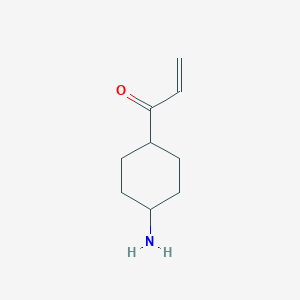
![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)
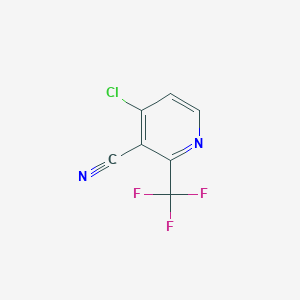
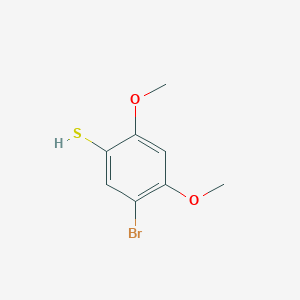

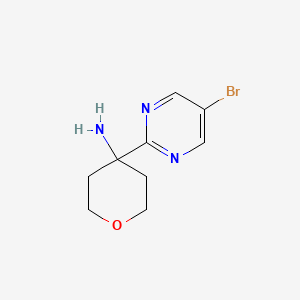
![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)

![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
